Cas no 953727-97-4 (N-1-(thiophen-2-yl)ethylcyclopropanamine)

N-1-(thiophen-2-yl)ethylcyclopropanamine is a structurally distinct cyclopropylamine derivative featuring a thiophene moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a versatile intermediate or pharmacophore. The presence of the cyclopropyl group may confer conformational rigidity, while the thiophene ring offers opportunities for further functionalization or interaction with biological targets. Its unique hybrid structure makes it valuable for exploring structure-activity relationships in drug discovery, particularly in the development of CNS-active or enzyme-targeting compounds. The compound's stability and synthetic accessibility further enhance its utility in specialized organic synthesis and lead optimization studies.
N-1-(thiophen-2-yl)ethylcyclopropanamine structure
953727-97-4 structure
商品名:N-1-(thiophen-2-yl)ethylcyclopropanamine
CAS番号:953727-97-4
MF:C9H13NS
メガワット:167.27122092247
CID:5229646
PubChem ID:16789581

N-1-(thiophen-2-yl)ethylcyclopropanamine 化学的及び物理的性質

名前と識別子

    • 2-Thiophenemethanamine, N-cyclopropyl-α-methyl-
    • N-1-(thiophen-2-yl)ethylcyclopropanamine
    • インチ: 1S/C9H13NS/c1-7(10-8-4-5-8)9-3-2-6-11-9/h2-3,6-8,10H,4-5H2,1H3
    • InChIKey: NZOXXJHVENQDIA-UHFFFAOYSA-N
    • ほほえんだ: C(C1SC=CC=1)(C)NC1CC1

N-1-(thiophen-2-yl)ethylcyclopropanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A1053125-1g
N-[1-(Thiophen-2-yl)ethyl]cyclopropanamine
953727-97-4 95%
1g
$284.0 2024-04-15
Enamine
EN300-164103-1.0g
N-[1-(thiophen-2-yl)ethyl]cyclopropanamine
953727-97-4
1g
$728.0 2023-06-08
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01004697-1g
N-[1-(Thiophen-2-yl)ethyl]cyclopropanamine
953727-97-4 95%
1g
¥1953.0 2024-04-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1348188-100mg
n-(1-(Thiophen-2-yl)ethyl)cyclopropanamine
953727-97-4 95%
100mg
¥17280.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1348188-2.5g
n-(1-(Thiophen-2-yl)ethyl)cyclopropanamine
953727-97-4 95%
2.5g
¥38556.00 2024-04-24
Enamine
EN300-164103-0.1g
N-[1-(thiophen-2-yl)ethyl]cyclopropanamine
953727-97-4
0.1g
$640.0 2023-06-08
Enamine
EN300-164103-0.25g
N-[1-(thiophen-2-yl)ethyl]cyclopropanamine
953727-97-4
0.25g
$670.0 2023-06-08
Enamine
EN300-164103-5.0g
N-[1-(thiophen-2-yl)ethyl]cyclopropanamine
953727-97-4
5g
$2110.0 2023-06-08
Enamine
EN300-164103-250mg
N-[1-(thiophen-2-yl)ethyl]cyclopropanamine
953727-97-4
250mg
$249.0 2023-09-22
Enamine
EN300-164103-2500mg
N-[1-(thiophen-2-yl)ethyl]cyclopropanamine
953727-97-4
2500mg
$529.0 2023-09-22

N-1-(thiophen-2-yl)ethylcyclopropanamine 関連文献

N-1-(thiophen-2-yl)ethylcyclopropanamineに関する追加情報

Professional Introduction to N-1-(thiophen-2-yl)ethylcyclopropanamine (CAS No. 953727-97-4)

N-1-(thiophen-2-yl)ethylcyclopropanamine, identified by the CAS number 953727-97-4, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This molecule, featuring a cyclopropanamine core linked to a thiophene ring, has garnered attention due to its unique structural properties and potential biological activities. The presence of the thiophen-2-yl moiety introduces a sulfur-containing heterocycle, which is well-documented for its role in modulating various biological pathways. The cyclopropanamine group, on the other hand, is known for its ability to enhance binding affinity and metabolic stability, making this compound a promising candidate for further investigation.

The synthesis of N-1-(thiophen-2-yl)ethylcyclopropanamine involves sophisticated organic transformations that highlight the intersection of synthetic chemistry and medicinal chemistry. The introduction of the thiophene ring at the 2-position enhances the compound's electronic properties, allowing for interactions with biological targets that are not easily achievable with simpler aromatic systems. This structural feature has been extensively studied in the development of drugs targeting neurological disorders, infectious diseases, and cancer. The cyclopropanamine moiety further contributes to the molecule's complexity by providing a rigid framework that can optimize interactions with protein receptors.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of N-1-(thiophen-2-yl)ethylcyclopropanamine with greater accuracy. Molecular docking studies have shown that this compound exhibits potential binding affinity to several key enzymes and receptors involved in therapeutic pathways. For instance, preliminary simulations suggest that it may interact with enzymes such as kinases and phosphodiesterases, which are critical in regulating cellular signaling cascades. Additionally, the thiophene ring has been identified as a key pharmacophore in several FDA-approved drugs, further supporting the hypothesis that N-1-(thiophen-2-yl)ethylcyclopropanamine could have therapeutic potential.

In vitro studies have begun to explore the pharmacological properties of N-1-(thiophen-2-yl)ethylcyclopropanamine. Initial experiments have demonstrated that this compound exhibits moderate activity against certain cancer cell lines, suggesting its potential as an anticancer agent. The cyclopropanamine group appears to play a crucial role in mediating these effects by stabilizing the compound's conformational state, thereby enhancing its interaction with biological targets. Furthermore, the presence of the thiophene ring contributes to its ability to cross cell membranes, which is essential for achieving effective intracellular concentrations.

The chemical stability of N-1-(thiophen-2-yl)ethylcyclopropanamine is another area of interest. Unlike some heterocyclic compounds that degrade rapidly under physiological conditions, this molecule has shown remarkable stability in both aqueous and organic solvents. This stability is attributed to the rigidity provided by the cyclopropanamine ring and the electronic delocalization within the thiophene system. Such properties are highly desirable in pharmaceuticals, as they ensure that the compound remains active throughout its intended use.

The synthesis of N-1-(thiophen-2-yl)ethylcyclopropanamine also presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it possible to produce this compound in higher yields and purities. Techniques such as transition metal-catalyzed reactions and asymmetric synthesis have been employed to streamline the synthetic pathway while maintaining high selectivity. These advancements not only facilitate research but also open up new possibilities for drug development based on similar molecular architectures.

The potential applications of N-1-(thiophen-2-yl)ethylcyclopropanamine extend beyond oncology. Researchers are exploring its utility in treating neurological disorders, where modulation of neurotransmitter systems is crucial. The thiophene ring's ability to interact with serotonin and dopamine receptors makes this compound a candidate for developing novel therapeutics for conditions such as depression and Parkinson's disease. Additionally, its structural features may make it effective against infectious diseases by inhibiting pathogenic enzymes or receptors.

In conclusion, N-1-(thiophen-2-yl)ethylcyclopropanamine (CAS No. 953727-97-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features combined with promising biological activities make it a valuable compound for further research and development. As our understanding of molecular interactions continues to grow, compounds like N-1-(thiophen-2-ylium)]ethylcyclopropanamine will play an increasingly important role in shaping future therapeutic strategies.

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